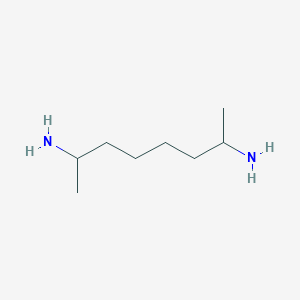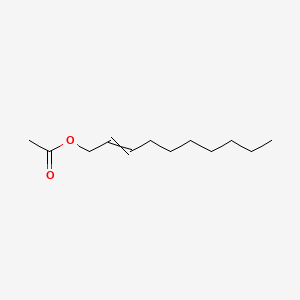
2-Decenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless to pale yellow liquid with a fragrant, fruity aroma . This compound is commonly used in the flavor and fragrance industry due to its pleasant scent.
Méthodes De Préparation
2-Decenyl acetate can be synthesized through an alkyd esterification reaction. A common preparation method involves the esterification of decenol and acetic acid in the presence of an acid catalyst . The reaction conditions typically include heating the mixture to facilitate the esterification process. Industrial production methods may vary, but the fundamental principles of esterification remain consistent.
Analyse Des Réactions Chimiques
2-Decenyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-Decenyl acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mécanisme D'action
The mechanism of action of 2-Decenyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity may result from its ability to disrupt microbial cell membranes, leading to cell death. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
2-Decenyl acetate can be compared with other similar compounds, such as:
2-Decen-1-ol: This compound is an alcohol with a similar carbon chain length but lacks the acetate functional group.
2-Decenoic acid: This compound is a carboxylic acid with a similar carbon chain length but has a carboxyl group instead of an acetate group.
2-Decenyl butyrate: This compound is an ester similar to this compound but with a butyrate group instead of an acetate group.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and physical properties, making it valuable in various applications .
Propriétés
Numéro CAS |
19487-61-7 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
dec-2-enyl acetate |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h9-10H,3-8,11H2,1-2H3 |
Clé InChI |
LUMRROIRFJRWNX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=CCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol](/img/structure/B13700361.png)
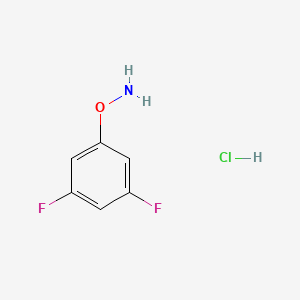

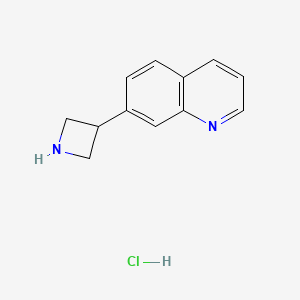
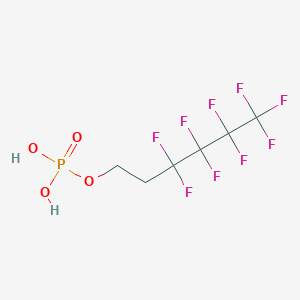
![1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine](/img/structure/B13700388.png)
![6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B13700397.png)
